4-(3,5-Dimethylphenyl)piperidine

説明

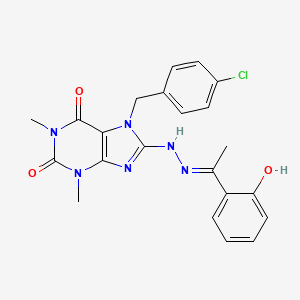

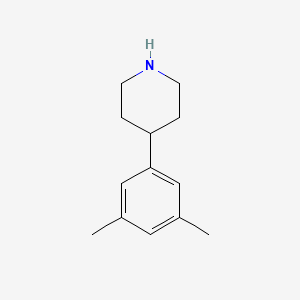

4-(3,5-Dimethylphenyl)piperidine is a compound with the molecular formula C13H19N . It is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of 4-(3,5-Dimethylphenyl)piperidine consists of a piperidine ring attached to a 3,5-dimethylphenyl group . The compound has a molecular weight of 189.30 g/mol .Physical And Chemical Properties Analysis

4-(3,5-Dimethylphenyl)piperidine has a molecular weight of 189.30 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a rotatable bond count of 1 and a topological polar surface area of 12 Ų .科学的研究の応用

Drug Designing

Piperidine derivatives, including “4-(3,5-Dimethylphenyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This makes them an important synthetic fragment for designing drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a line of innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole byproducts were prepared and evaluated for their anticancer activity .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique structure and properties make them suitable for the development of new antiviral drugs .

Antimalarial Applications

The antimalarial applications of piperidine derivatives are also being explored . Their unique chemical structure could potentially be leveraged to develop effective antimalarial drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their unique properties make them effective in combating various types of microbial and fungal infections .

Antihypertension Applications

Piperidine derivatives are also being used as antihypertension agents . They can potentially be used to develop new drugs for the treatment of hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can potentially be used to develop new drugs for pain management and inflammation treatment .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . Their unique properties make them effective in the treatment of various psychiatric disorders .

将来の方向性

Piperidine derivatives, including 4-(3,5-Dimethylphenyl)piperidine, represent one of the most important synthetic medicinal blocks for drug construction. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINXWXLQELNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)piperidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)